4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine
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Overview
Description
“4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the CAS Number: 1263314-16-4 . It has a molecular weight of 255.12 . The IUPAC name for this compound is 4,6-dichloro-5-ethyl-2-pyrimidinyl methyl sulfone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation .
Synthesis of Disubstituted Pyrimidines
- Scientific Field : Organic Chemistry
- Summary of Application : “4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine” was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Regioselective Synthesis of New Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
- Methods of Application : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Synthesis of Hyperbranched Poly(Arylene Pyrimidine Ether)s
- Scientific Field : Polymer Chemistry
- Summary of Application : “4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine” was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Preparation of 2′-Pyrimidinecarbonylsulfonanilide Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : “4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine” may be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Microwave Assisted Preparation of 4,6-Dimethoxy-N-methylpyrimidin-2-amine
- Scientific Field : Organic Chemistry
- Summary of Application : “4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine” may be used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-5-ethyl-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQHLNPDZLZVLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744854 |
Source
|
Record name | 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine | |
CAS RN |
1263314-16-4 |
Source
|
Record name | 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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